Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
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Overview
Description
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a bicyclo[3.1.1]heptane ring system fused to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: This compound has a similar bicyclo[3.1.1]heptane core but differs in the attached functional groups.
Spiro[1,3-dioxolane-2,3’-[5α]cholestane]: Another spirocyclic compound with a different core structure and applications.
Uniqueness
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is unique due to its specific combination of the bicyclo[3.1.1]heptane and 1,3-dioxolane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZAIQMGYGGQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724114 |
Source
|
Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649-92-3 |
Source
|
Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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